molecular formula C7H14ClN3O B11738279 2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol hydrochloride CAS No. 1314915-89-3

2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol hydrochloride

Cat. No.: B11738279
CAS No.: 1314915-89-3
M. Wt: 191.66 g/mol
InChI Key: BXBUHLOYMGGVKA-UHFFFAOYSA-N
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Description

2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol hydrochloride is a chemical compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1-methyl-1H-pyrazole-4-carbaldehyde with an appropriate amine and a reducing agent to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions on the pyrazole ring can introduce various functional groups .

Scientific Research Applications

2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol hydrochloride involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, modulating their activity. This compound may also interfere with cellular signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-methyl-1H-pyrazole: Similar structure but lacks the hydroxyl group.

    4-Amino-1-methyl-1H-pyrazole: Similar structure but with the amino group at a different position.

    1-Methyl-1H-pyrazole-4-carboxylic acid: Contains a carboxyl group instead of an amino group.

Uniqueness

2-Amino-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol hydrochloride is unique due to the presence of both an amino and a hydroxyl group, which allows for diverse chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications .

Properties

CAS No.

1314915-89-3

Molecular Formula

C7H14ClN3O

Molecular Weight

191.66 g/mol

IUPAC Name

2-amino-3-(1-methylpyrazol-4-yl)propan-1-ol;hydrochloride

InChI

InChI=1S/C7H13N3O.ClH/c1-10-4-6(3-9-10)2-7(8)5-11;/h3-4,7,11H,2,5,8H2,1H3;1H

InChI Key

BXBUHLOYMGGVKA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CC(CO)N.Cl

Origin of Product

United States

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